Ethyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate

Description

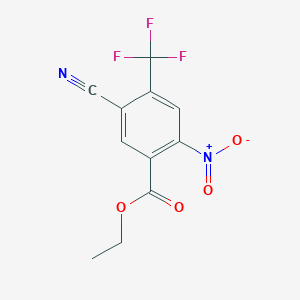

Ethyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate is a benzoic acid derivative featuring a trifluoromethyl (-CF₃) group at the 4-position, a nitro (-NO₂) group at the 2-position, and a cyano (-CN) substituent at the 5-position of the aromatic ring, esterified with an ethyl group. Its synthesis likely follows protocols analogous to other nitro- and trifluoromethyl-substituted benzoates, such as condensation reactions involving halogenated precursors and nucleophilic substitution, as seen in related compounds .

Properties

Molecular Formula |

C11H7F3N2O4 |

|---|---|

Molecular Weight |

288.18 g/mol |

IUPAC Name |

ethyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate |

InChI |

InChI=1S/C11H7F3N2O4/c1-2-20-10(17)7-3-6(5-15)8(11(12,13)14)4-9(7)16(18)19/h3-4H,2H2,1H3 |

InChI Key |

HHLAZWWOIISFBP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C(=C1)C#N)C(F)(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-nitro-4-(trifluoromethyl)benzonitrile

A method for synthesizing 2-nitro-4-(trifluoromethyl)benzonitrile involves reacting 3-nitro-4-chlorobenzotrifluoride with a cyanide source in the presence of a catalyst under nitrogen protection. The reaction occurs in a reactor with mechanical stirring, heating the mixture to 185-195°C for 5-9 hours, followed by rectification to obtain the desired product.

- Reactants The reactants include 3-nitro-4-chlorobenzotrifluoride, a cyanide source (such as sodium cyanide, potassium cyanide, or cuprous cyanide), a catalyst, and N-methyl-2-pyrrolidone as a solvent.

- Catalysts The catalysts consist of cuprous bromide or nickel bromide, along with a methylimidazole ionic liquid such as 1-butyl-3-methylimidazole bromide, 1-butyl-3-methylimidazole chloride, 1-propyl-3-methylimidazole bromide, 1-propyl-3-methylimidazole chloride, 1-butyl-3-methylimidazole acetate, or 1-butyl-4-methylimidazole tetrafluoroborate.

Table 1: Synthesis of 2-nitro-4-(trifluoromethyl)benzonitrile

| Reactant | Amount (g) | Amount (mol) |

|---|---|---|

| 3-nitro-4-chlorobenzotrifluoride | 258.0 | 1 |

| Sodium cyanide | 53.9 | 1.1 |

| Cuprous cyanide | 98.5 | 1.1 |

| Cuprous bromide | 143.0 | 1 |

| 1-butyl-3-Methylimidazole bromide salt | 2.2 | 0.01 |

| 1-propyl group-3-Methylimidazole bromide salt | 2.1 | 0.01 |

| 1-butyl-4-methylimidazole a tetrafluoro borate | 2.3 | 0.01 |

| N-methyl pyrilidone | 99.0 | 1 |

Preparation of 2-nitro-4-trifluoromethyl methyl benzoate

2-nitro-4-trifluoromethyl methyl benzoate can be synthesized through a method involving the hydrolysis of 2-nitro-4-trifluoromethyl benzonitrile to produce 2-nitro-4-trifluoromethyl benzamide, followed by the alcoholysis of the benzamide in a sulfuric acid-methanol solution.

- Hydrolysis The hydrolysis reaction occurs by mixing an inorganic base (sodium hydroxide or potassium hydroxide), 2-nitro-4-trifluoromethyl benzonitrile, and water. The temperature for the hydrolysis reaction is 45-55°C when using sodium hydroxide and 55-65°C when using potassium hydroxide. The molar ratio of the inorganic base to 2-nitro-4-trifluoromethyl benzonitrile ranges from 0.1-4:1, and the amount of water used is 5-50 L/kg of 2-nitro-4-trifluoromethyl benzonitrile.

- Alcoholysis The alcoholysis reaction involves mixing the obtained 2-nitro-4-trifluoromethyl benzamide with a sulfuric acid-methanol solution. The molar ratio of sulfuric acid to 2-nitro-4-trifluoromethyl benzamide is 3-9:1, with a sulfuric acid mass concentration in the sulfuric acid-methanol solution of 15-40%. The temperature for the alcoholysis reaction is maintained at 60-80°C.

Synthesis of 4-(bromomethyl)-3-(trifluoromethyl)benzoic acid

4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid can be synthesized from 4-methyl-3-(trifluoromethyl)benzoic acid through various methods.

- Reaction with Sodium Bromate and Sodium Bisulfite Dissolving 4-methyl-3-(trifluoromethyl)benzoic acid in isopropyl acetate or ethyl acetate, followed by the addition of sodium bromate and sodium bisulfite aqueous solutions alternatively, heating the mixture to reflux until the solution becomes colorless. The organic layer is then separated, washed, dried, and concentrated to yield the product.

- Reaction with N-Bromosuccinimide Reacting 4-methyl-3-(trifluoromethyl)benzoic acid with N-bromosuccinimide and 2,2'-azobis(isobutyronitrile) in tetrachloromethane at 100°C for approximately 19 hours. The reaction mixture is cooled, filtered, and the filtrate is concentrated to obtain the product.

Table 2: Synthesis of 4-(bromomethyl)-3-(trifluoromethyl)benzoic acid

| Reactant | Amount (g) | Amount (mmol) |

|---|---|---|

| 4-methyl-3-(trifluoromethyl)benzoic acid | 1.0 | - |

| Sodium bromate | 2.2 | - |

| Sodium bisulfite | 1.52 | - |

| N-Bromosuccinimide | 3.84 | 21.6 |

| 2,2'-azobis(isobutyronitrile) | 0.3 | 1.82 |

Synthesis of Ethyl 4-methyl-3-(trifluoromethyl)benzoate

Ethyl 4-methyl-3-(trifluoromethyl)benzoate can be obtained by refluxing 4-methyl-3-(trifluoromethyl)benzoic acid in dry ethanol with a catalytic amount of concentrated sulfuric acid. After refluxing for 23 hours, the solvent is evaporated, and the residue is neutralized with saturated aqueous sodium bicarbonate solution, followed by extraction with ethyl acetate. The organic extracts are combined, dried over sodium sulfate, and evaporated to dryness to yield the desired product.

- Reaction Conditions The reaction involves using 20 mmol of 3-trifluoromethyl-4-methyl-benzoic acid in 60 mL of methanol with a catalytic amount (3% mmol) of concentrated sulfuric acid, stirred at reflux overnight.

Table 3: Synthesis of Ethyl 4-methyl-3-(trifluoromethyl)benzoate

| Reactant | Amount (mmol) | Volume (mL) |

|---|---|---|

| 3-trifluoromethyl-4-methyl-benzoic acid | 20 | - |

| Methanol | - | 60 |

| Concentrated sulfuric acid | 3% | - |

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Sodium methoxide, ethanol.

Hydrolysis: Sodium hydroxide, water.

Major Products Formed

Reduction: Ethyl 5-amino-2-nitro-4-(trifluoromethyl)benzoate.

Substitution: Ethyl 5-cyano-2-nitro-4-(substituted)benzoate.

Hydrolysis: 5-cyano-2-nitro-4-(trifluoromethyl)benzoic acid.

Scientific Research Applications

Ethyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential pharmacological properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to a biochemical response. The nitro and cyano groups can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Ethyl-4-Methyl-2-(4-(Trifluoromethyl)Phenyl)Thiazole-5-Carboxylate

Key Structural Differences :

- Core Structure : The thiazole ring replaces the benzoate backbone, introducing a sulfur and nitrogen heterocycle.

- Substituents: While both compounds share a trifluoromethyl group and ethyl ester, the thiazole derivative lacks nitro and cyano groups, instead incorporating a methyl group at the 4-position.

- Synthesis : Synthesized via condensation of 4-(trifluoromethyl)benzothioamide with ethyl 2-chloroacetoacetate under heating, followed by neutralization . This contrasts with the likely multi-step nitration and cyanation required for the target compound.

Functional Implications :

- The absence of nitro and cyano groups reduces electrophilicity, possibly altering reactivity in substitution or coupling reactions.

Benoxaprofen Ethyl Ester (CAS 51234-41-4)

Key Structural Differences :

- Core Structure: A non-steroidal anti-inflammatory drug (NSAID) derivative with a biphenyl framework vs. the monosubstituted benzoate.

- Substituents: Features a trifluoromethyl group on a phenyl ring but lacks nitro and cyano groups. The ester group is part of a larger pharmacophore.

Functional Implications :

- Benoxaprofen’s ester is designed for hydrolytic stability to improve bioavailability, whereas the nitro and cyano groups in the target compound may increase susceptibility to nucleophilic attack.

- The trifluoromethyl group in both compounds enhances lipophilicity, but the target compound’s additional electron-withdrawing groups could reduce solubility in polar solvents .

Nitrofuran Derivatives (e.g., N-[4-(5-Nitro-2-Furyl)-2-Thiazolyl]Formamide)

Key Structural Differences :

- Core Structure : Nitrofurans contain a nitro-substituted furan ring, unlike the benzoate backbone.

- Substituents : Both classes include nitro groups, but nitrofurans often integrate thiazole or formamide moieties.

Functional Implications :

- Nitrofurans are notorious for carcinogenicity in rodents due to nitro group reduction generating reactive intermediates . While the target compound’s nitro group may pose similar toxicity risks, its benzoate structure could alter metabolic pathways.

Data Table: Structural and Functional Comparison

| Compound Name | Core Structure | Key Substituents | Reactivity Profile | Potential Applications |

|---|---|---|---|---|

| Ethyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate | Benzoate | -CN, -NO₂, -CF₃, -COOEt | High electrophilicity | Pharmaceutical intermediates |

| Ethyl-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate | Thiazole | -CF₃, -CH₃, -COOEt | Moderate electrophilicity | Agrochemicals, materials science |

| Benoxaprofen ethyl ester | Biphenyl | -CF₃, -COOEt, NSAID backbone | Hydrolytically stable | Anti-inflammatory prodrug |

| N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide | Furan-thiazole | -NO₂, -CONH₂ | Bioactivation to carcinogens | (Historical) Antimicrobial agent |

Biological Activity

Ethyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies, emphasizing its applications in pharmacology and toxicology.

Chemical Structure and Properties

This compound features a complex structure characterized by the presence of a trifluoromethyl group, a cyano group, and a nitro group on a benzoate moiety. This unique arrangement contributes to its biological activity.

The mechanisms through which this compound exerts its effects are not fully elucidated. However, studies suggest that compounds with similar structural motifs can interact with various biological pathways:

- Inhibition of Enzymatic Activity : Compounds containing trifluoromethyl groups often exhibit enhanced potency against specific enzymes. For instance, the presence of trifluoromethyl moieties has been linked to increased inhibition of serotonin uptake, which may suggest similar pathways for this compound .

- Gene Expression Modulation : Evidence indicates that related compounds can induce significant changes in gene expression profiles. For example, amidoxime derivatives have shown to increase H3K4me2 methylation levels, which is indicative of altered transcriptional activity . This suggests that this compound may also influence gene regulation.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For example, analogues have been tested against multidrug-resistant Gram-positive bacteria, showing promising inhibitory concentrations (MICs) ranging from 4 to 20 μg/mL .

Insecticidal Activity

Research indicates that related compounds exhibit significant insecticidal properties. For instance, bioactivity tests against Plutella xylostella demonstrated effective mortality rates at concentrations lower than traditional insecticides like fipronil . This suggests that this compound may possess similar insecticidal capabilities.

Case Studies

- Cell Line Studies : In vitro studies using human lung adenocarcinoma cell lines have shown that certain derivatives can significantly alter methylation patterns associated with tumor suppression genes. These findings indicate potential applications in cancer therapy .

- In Vivo Efficacy : Animal model studies are needed to further assess the therapeutic potential and safety profile of this compound. Current literature lacks comprehensive in vivo data.

Data Summary

| Property | Value/Observation |

|---|---|

| Chemical Structure | This compound |

| Antimicrobial MIC | 4–20 μg/mL against resistant bacteria |

| Insecticidal LC50 | 14.67 mg/L against Plutella xylostella |

| Gene Expression Impact | Increased H3K4me2 methylation in cell lines |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate, and how can reaction yields be improved?

- Methodology :

- Stepwise functionalization : Begin with a benzoic acid derivative. Introduce the trifluoromethyl group via Friedel-Crafts acylation or halogen exchange (e.g., CF₃I under radical conditions). Nitration at position 2 can be achieved using mixed HNO₃/H₂SO₄, with careful temperature control to avoid over-nitration. Cyanidation at position 5 may employ CuCN in DMF or Pd-catalyzed cyanation .

- Esterification : React the intermediate acid with ethanol using thionyl chloride (SOCl₂) or DCC/DMAP for activation .

- Yield optimization : Monitor reaction progress via TLC or HPLC. Use scavengers (e.g., molecular sieves) to absorb byproducts like HCl.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be observed?

- Methodology :

- NMR :

- ¹H NMR : Look for ester methyl triplet (~1.3 ppm, J=7.1 Hz) and ethyl quartet (~4.3 ppm). Aromatic protons near nitro (δ 8.5–9.0 ppm) and cyano (δ 7.5–8.0 ppm) groups show distinct splitting due to electron-withdrawing effects .

- ¹⁹F NMR : A singlet for -CF₃ at ~-60 ppm .

- IR : Confirm ester C=O (~1720 cm⁻¹), nitro (-NO₂) stretches (~1530 and 1350 cm⁻¹), and cyano (-CN) (~2240 cm⁻¹) .

- MS : Expect [M+H]⁺ at m/z 318.04 (exact mass calculated via ).

Advanced Research Questions

Q. How do the electron-withdrawing substituents (-NO₂, -CF₃, -CN) influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

- Methodology :

- Computational analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. The nitro group at position 2 deactivates the ring, directing nucleophiles to positions 4 and 6.

- Experimental validation : React with amines (e.g., piperidine) in DMF at 80°C. Monitor substitution patterns via LC-MS and compare with computational predictions .

Q. What strategies can resolve contradictions in biological activity data when testing this compound against cancer cell lines?

- Methodology :

- Dose-response profiling : Use IC₅₀ assays (MTT or CellTiter-Glo) across multiple cell lines (e.g., HeLa, MCF-7). Account for metabolic interference from the nitro group (potential pro-drug activation via nitroreductases) .

- Metabolite identification : Incubate the compound with liver microsomes and analyze via UPLC-QTOF-MS to detect reduced nitro intermediates (e.g., amine derivatives) .

Q. How can X-ray crystallography elucidate the solid-state structure and intermolecular interactions of this compound?

- Methodology :

- Crystallization : Use slow evaporation in ethyl acetate/hexane. The trifluoromethyl and nitro groups may induce π-stacking or halogen bonding.

- Refinement : Apply SHELXL ( ) for structure solution. Analyze packing diagrams to identify H-bonding (e.g., ester carbonyl with nitro groups) and van der Waals interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.